molecular formula C78H111N21O19 B13392924 a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-

a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-

Cat. No.: B13392924
M. Wt: 1646.8 g/mol
InChI Key: UAHFGYDRQSXQEB-PWPYQVNISA-N
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Description

The synthetic peptide 4-L-norleucine-7-D-phenylalanine-α-melanotropin ([Nle⁴, D-Phe⁷]-α-MSH) is a modified analog of the native α-melanocyte-stimulating hormone (α-MSH). It was first synthesized by Sawyer et al. (1980) through strategic substitutions at positions 4 and 7 of the α-MSH sequence: methionine at position 4 was replaced with norleucine (Nle), and L-phenylalanine at position 7 was substituted with its D-isomer (D-Phe) . These modifications were designed to enhance enzymatic stability and biological potency.

Key findings from its discovery include:

  • 26-fold increased potency in activating mouse melanoma adenylate cyclase compared to native α-MSH .
  • Ultralong biological activity in frog skin bioassays due to resistance to enzymatic degradation .
  • Dual effects on melanocortin receptors (MCRs): superagonist activity on melanocytes (MC1R) and divergent effects on central nervous system (CNS) receptors .

Properties

Molecular Formula

C78H111N21O19

Molecular Weight

1646.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

UAHFGYDRQSXQEB-PWPYQVNISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

Preparation Methods

General Procedure

  • Resin Preparation: p-methylbenzhydrylamine Resin (p-MBHA Resin) is used as a solid support.
  • Fmoc Deprotection: The iterative process of Fmoc deprotection/coupling cycle is performed to elongate the peptide chain.
  • Coupling Reagents: O-benzotriazole-N, N, N′, N′-tetramethyluronium hexafluorophosphate (HBTU) is used as a coupling reagent.
  • Cleavage from Resin: After the final deprotection, the peptide is cleaved from the resin using a cleavage cocktail (91% TFA, 3.0% H2O, 3.0% EDT, and 3.0% TIS) at room temperature for 3 h.
  • Precipitation and Washing: After cleavage and side chain deprotection, the solution is concentrated, and the peptide is precipitated and washed using cold (4 °C) anhydrous diethyl ether.

Microwave Irradiation

Microwave irradiation can be employed to accelerate the SPPS process.

  • tert-Butyl group steps are performed at room temperature.
  • The thioether ring closure is performed using N-ethylmorpholine in DMF at elevated temperature (55–60 °C) in an automated synthesizer.
  • Nitrogen gas is bubbled into the reaction vessel to mix the reagents.

Synthesis of Melanocortin Agonists

The melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors are expressed in the brain and are implicated in the regulation of food intake and energy homeostasis. The endogenous agonist ligands for these receptors (α-, β-, γ-MSH and ACTH) are linear peptides with limited receptor subtype selectivity and metabolic stability, thus minimizing their use as probes to characterize the overlapping pharmacological and physiological functions of the melanocortin receptor subtypes.

Chemical Modifications and Synthesis

Modifications of the peptide backbone can lead to potent, selective, and stable ligands of the melanocortin 4 receptor (MC4R).

Heterocyclic Reverse Turn Mimetic

An engineered template, in which the peptide backbone was modified by a heterocyclic reverse turn mimetic at the Trp7 residue, can be synthesized using solid phase peptide synthesis.

Synthesis of Cyclic α-MSH Analogs

The design and synthesis of cyclic α-MSH analogs involve specific chemical reactions to create cyclic structures that mimic the active conformation of α-MSH.

Mitsunobu Reaction

A Mitsunobu reaction can be utilized to alkylate the α-amino group of a relevant residue using N,N′-diBoc-guanidinylbutanol for mimicking the pharmacophore in Arg 8 of the melanotropin. Prior to the alkylation, the α-amino group is activated by the 2-nitrobenzenesulfonyl (oNBs) group.

Chemical Reactions Analysis

a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, involves binding to melanocortin receptors (MC1R) on melanocytes. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates the production of melanin by increasing the activity of tyrosinase, the rate-limiting enzyme in melanin biosynthesis .

Comparison with Similar Compounds

Key Insights:

Enzymatic Stability :

  • [Nle⁴, D-Phe⁷]-α-MSH exhibits superior resistance to serum peptidases compared to linear analogs like Ac-His-DPhe-Arg-Trp-NH₂, which lack structural rigidity .
  • Cyclic lactam derivatives (e.g., [D-Phe(pI)⁷]-α-MSH) show moderate stability but are tailored for receptor antagonism .

Receptor Selectivity :

  • [Nle⁴, D-Phe⁷]-α-MSH acts as a superagonist at MC1R (26× potency) but displays equipotent agonism at MC3R (grooming behavior) and antagonism at MC4R (cognitive tasks) .
  • In contrast, β-methyltryptophan⁹ analogs achieve MC4R selectivity via steric hindrance, enhancing specificity for metabolic regulation .

Clinical Relevance: Afamelanotide, identical in structure to [Nle⁴, D-Phe⁷]-α-MSH, is FDA-approved for erythropoietic protoporphyria due to its prolonged activity and MC1R targeting . Antagonists like [D-Phe(pI)⁷]-α-MSH cyclic lactam are research tools for studying MC1R in melanoma .

Behavioral and Cognitive Effects

Table 2: Behavioral Outcomes in CNS Models

Compound Grooming (MC3R) Visual Discrimination (MC4R) Melanogenesis (MC1R) Reference
Native α-MSH Agonist Enhances performance Baseline activity
[Nle⁴, D-Phe⁷]-α-MSH Equipotent Attenuates performance 26× enhanced
[D-Nal(2)⁷]-α-MSH cyclic lactam No effect No effect Antagonist
  • Mechanistic Divergence : The dual agonist/antagonist profile of [Nle⁴, D-Phe⁷]-α-MSH highlights the complexity of MCR signaling. Its attenuation of visual discrimination contrasts with α-MSH’s cognitive enhancement, suggesting MC4R antagonism in learning pathways .

Research Findings and Implications

Therapeutic Potential: [Nle⁴, D-Phe⁷]-α-MSH’s MC1R superagonism underpins its use in melanoma imaging (e.g., gallium-68 labeled peptides) and UV-protective pigmentation . MC4R-selective analogs are being explored for obesity and neurodegenerative diseases (e.g., Giuliani et al., 2015, demonstrated neurogenesis in Alzheimer’s models) .

Limitations: The compound’s antagonism at MC4R limits its utility in cognitive disorders, necessitating receptor-specific analogs .

Biological Activity

Alpha-Melanotropin (swine), specifically the synthetic analogue 4-L-norleucine-7-D-phenylalanine, is a potent derivative of the natural alpha-melanocyte-stimulating hormone (α-MSH). This compound has been extensively studied for its biological activity, particularly in relation to melanocortin receptors, which play critical roles in various physiological processes, including pigmentation, appetite regulation, and immune response.

The structural modifications of this synthetic peptide enhance its biological activity compared to natural α-MSH. The incorporation of 4-L-norleucine and 7-D-phenylalanine contributes to its increased potency and resistance to enzymatic degradation. This compound primarily interacts with melanocortin receptors, notably MC1R and MC4R , leading to various biological responses.

Key Features

  • Increased Potency : The analogue is reported to be 26 times more potent than α-MSH in adenylate cyclase assays .
  • Resistance to Degradation : The modifications provide significant resistance against enzymatic breakdown, allowing prolonged biological activity .

Biological Activities

The biological activities of a-Melanotropin (swine) can be categorized into several key effects:

  • Melanogenesis : The compound stimulates melanin production in melanocytes through MC1R activation, which is crucial for skin pigmentation and protection against UV radiation.
  • Anti-inflammatory Effects : α-MSH has demonstrated anti-inflammatory properties, which may have therapeutic implications in conditions like psoriasis and other inflammatory skin disorders .
  • Antimicrobial Activity : Recent studies indicate that α-MSH possesses staphylocidal properties, effectively damaging bacterial membranes .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
MelanogenesisStimulates melanin production via MC1R activation
Anti-inflammatoryReduces inflammation through receptor signaling
AntimicrobialKills bacteria by damaging membranes
Potency26 times more potent than natural α-MSH

Case Studies

Several studies have explored the efficacy of a-Melanotropin (swine) in various applications:

  • Frog Skin Bioassay : In a bioassay using frog skin, the synthetic analogue showed enhanced melanosome dispersion compared to natural α-MSH, confirming its effectiveness in stimulating pigmentation .
  • Mouse Melanoma Studies : Research involving mouse melanoma cells demonstrated that the compound significantly activates adenylate cyclase and stimulates tyrosinase activity, which are critical for melanin synthesis .

Q & A

Basic Research Questions

Q. How does the substitution of L-norleucine at position 4 and D-phenylalanine at position 7 enhance the enzymatic stability of α-Melanotropin?

  • Methodological Answer : The substitution of methionine with norleucine at position 4 prevents oxidation-induced degradation, while D-phenylalanine at position 7 confers resistance to proteolytic cleavage. Enzymatic stability can be assessed via serum degradation assays, where the analogue demonstrates prolonged half-life compared to native α-MSH. Quantitative bioassays (e.g., frog skin darkening) and adenylate cyclase activation in melanoma cells further validate stability .

Q. What methodologies are recommended for assessing the biological potency of [Nle⁴, D-Phe⁷]-α-MSH analogues in vitro?

  • Methodological Answer : Key assays include:

  • Adenylate cyclase activation : Measure cAMP production in B16 mouse melanoma cells, comparing EC₅₀ values to native α-MSH (e.g., 26-fold higher potency observed for [Nle⁴, D-Phe⁷]-α-MSH) .
  • Tyrosinase activity : Quantify enzyme activation in melanoma cell lysates using L-DOPA oxidation assays .
  • Receptor binding studies : Use radiolabeled ligands (e.g., ¹²⁵I-NDP-MSH) to determine binding affinity to melanocortin receptors (MC1R/MC3R/MC4R) .

Q. How should researchers design experiments to evaluate the prolonged activity of [Nle⁴, D-Phe⁷]-α-MSH in bioassays?

  • Methodological Answer : Utilize time-course bioassays such as:

  • Frog skin darkening : Monitor melanosome dispersion over 24–48 hours post-treatment, comparing decay rates to native α-MSH .
  • In vivo melanogenesis models : Administer the peptide in rodent models and measure sustained skin pigmentation changes via spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor activation potency between in vitro and in vivo models for [Nle⁴, D-Phe⁷]-α-MSH?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., serum protein binding) or tissue-specific receptor subtypes. To address this:

  • Perform receptor subtype-specific assays : Use transfected cell lines expressing individual melanocortin receptors (MC1R vs. MC4R) to isolate activity .
  • Conduct pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogues .
  • Apply receptor knockout models : Compare responses in wild-type vs. MC1R/MC3R-deficient mice to identify off-target effects .

Q. What strategies are effective in optimizing the selectivity of [Nle⁴, D-Phe⁷]-α-MSH derivatives for melanocortin receptor subtypes?

  • Methodological Answer :

  • β-Methyltryptophan substitution : Position 9 modifications (e.g., β-methyl-D-Trp) enhance MC1R selectivity by stabilizing receptor-specific β-turn conformations .
  • Conformational constraints : Cyclize the peptide via lactam bridges (e.g., Asp⁵-Lys¹⁰) to restrict flexibility and improve MC1R/MC3R selectivity .
  • Bioluminescence resonance energy transfer (BRET) : Screen compound libraries for selective receptor activation using MC1R/MC3R/MC4R BRET biosensors .

Q. What experimental approaches are critical for analyzing contradictory data on peptide potency across different bioassays?

  • Methodological Answer :

  • Cross-assay normalization : Express potency as fold-change relative to native α-MSH in each assay (e.g., frog skin vs. adenylate cyclase) to account for sensitivity differences .
  • Structure-activity relationship (SAR) profiling : Corolate substitution patterns (e.g., D-amino acids, norleucine) with assay-specific potency trends .
  • Molecular dynamics simulations : Model peptide-receptor interactions to explain divergent bioactivity (e.g., differential stabilization of receptor conformations) .

Q. How can [Nle⁴, D-Phe⁷]-α-MSH be adapted for molecular imaging in melanoma research?

  • Methodological Answer :

  • Chelation with radiometals : Conjugate the peptide with DTPA or NOTA for labeling with gallium-68 or indium-111. Validate targeting specificity in melanoma xenografts using PET/SPECT imaging .
  • Fluorescent tagging : Attach near-infrared dyes (e.g., Cy5.5) to monitor real-time biodistribution in preclinical models .

Key Citations

  • Foundational synthesis and bioactivity: Sawyer et al. (1980) .
  • Receptor selectivity strategies: Haskell-Luevano et al. (1995) , Al-Obeidi et al. (1989) .
  • Imaging applications: Bard et al. (1990) , Siegrist et al. (1988) .

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